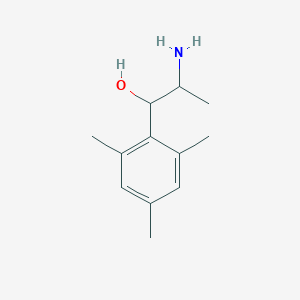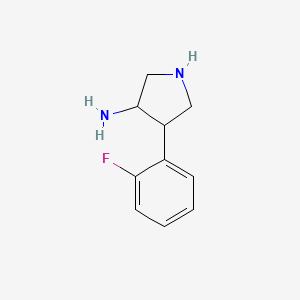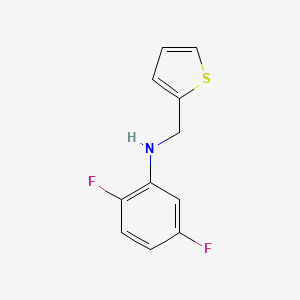
2,5-difluoro-N-(thiophen-2-ylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Difluoro-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C₁₁H₉F₂NS It is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the aniline ring, and a thiophen-2-ylmethyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 2,5-difluoroaniline with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反应分析
Types of Reactions
2,5-Difluoro-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or sulfoxides.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
2,5-Difluoro-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,5-difluoro-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to the modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects.
相似化合物的比较
Similar Compounds
2,5-Difluoroaniline: Lacks the thiophen-2-ylmethyl group, making it less versatile in certain applications.
N-(Thiophen-2-ylmethyl)aniline: Lacks the fluorine atoms, which can affect its reactivity and biological activity.
2,5-Difluoro-N-methyl aniline: Similar structure but with a methyl group instead of the thiophen-2-ylmethyl group.
Uniqueness
2,5-Difluoro-N-(thiophen-2-ylmethyl)aniline is unique due to the presence of both fluorine atoms and the thiophen-2-ylmethyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various research applications.
属性
分子式 |
C11H9F2NS |
|---|---|
分子量 |
225.26 g/mol |
IUPAC 名称 |
2,5-difluoro-N-(thiophen-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H9F2NS/c12-8-3-4-10(13)11(6-8)14-7-9-2-1-5-15-9/h1-6,14H,7H2 |
InChI 键 |
NYMURSVHCIWQAB-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)CNC2=C(C=CC(=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


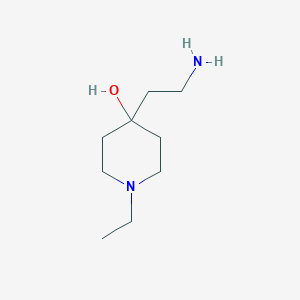

![3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol](/img/structure/B13174653.png)
![3,4-Dihydroxy-5-[1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13174661.png)
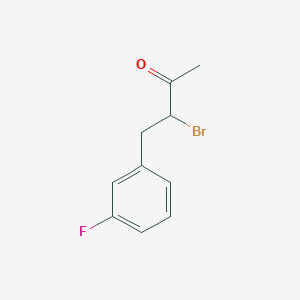
methanol](/img/structure/B13174671.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol](/img/structure/B13174686.png)
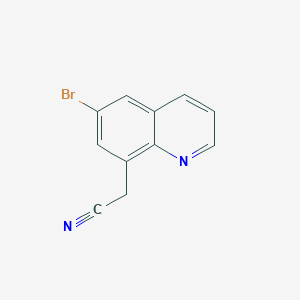
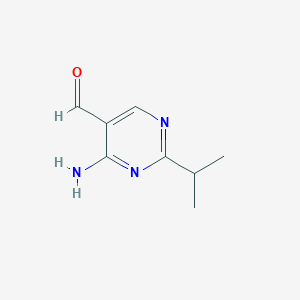
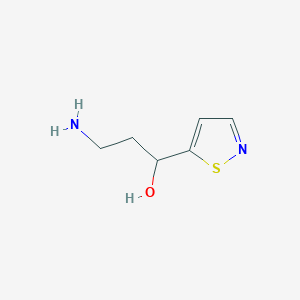
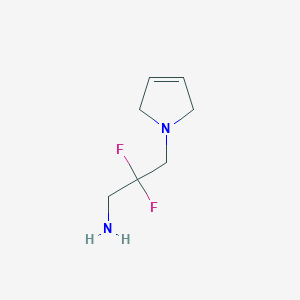
![[(3-Methoxyphenyl)amino]thiourea](/img/structure/B13174727.png)
